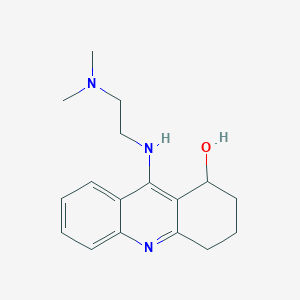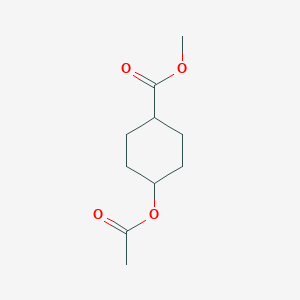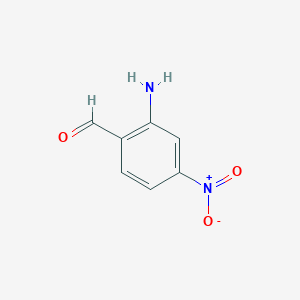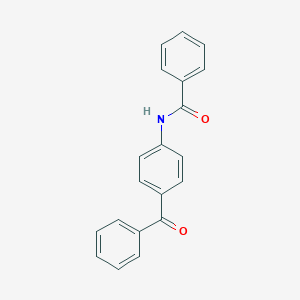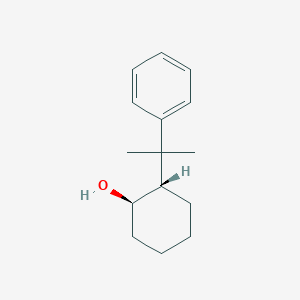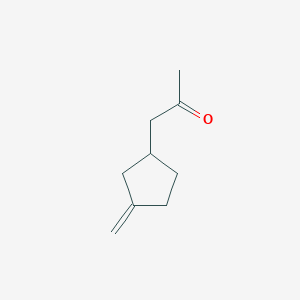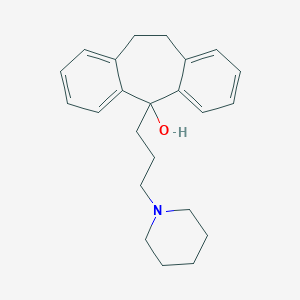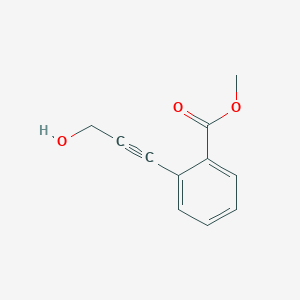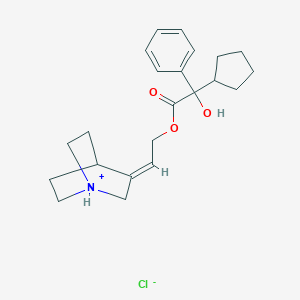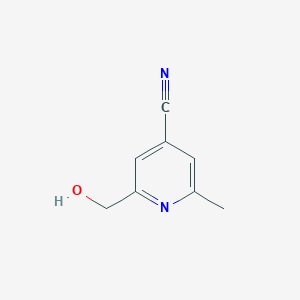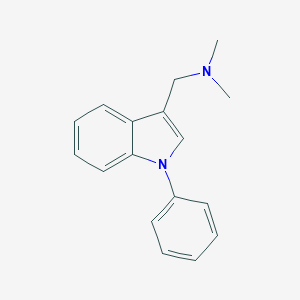
Indole, 3-((dimethylamino)methyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole, 3-((dimethylamino)methyl)-1-phenyl-, also known as DMAP-1, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DMAP-1 is a tertiary amine that is widely used in organic synthesis as a catalyst. It has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Wirkmechanismus
Indole, 3-((dimethylamino)methyl)-1-phenyl- acts as a nucleophilic catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. It catalyzes the reaction between the carbonyl group of an acid derivative and a nucleophile, such as an alcohol or amine. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been studied for its potential applications as an enzyme inhibitor, specifically in the inhibition of acetylcholinesterase.
Biochemische Und Physiologische Effekte
Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to have a wide range of biochemical and physiological effects. In organic synthesis, it has been shown to increase the yield and selectivity of the reaction. In medicinal chemistry, Indole, 3-((dimethylamino)methyl)-1-phenyl- has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the transmission of nerve impulses.
Vorteile Und Einschränkungen Für Laborexperimente
Indole, 3-((dimethylamino)methyl)-1-phenyl- has several advantages and limitations for lab experiments. Its advantages include its high catalytic activity, low toxicity, and ease of use. Its limitations include its sensitivity to moisture and air, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for the study of Indole, 3-((dimethylamino)methyl)-1-phenyl-. One potential direction is the development of new synthetic methods that utilize Indole, 3-((dimethylamino)methyl)-1-phenyl- as a catalyst. Another potential direction is the study of Indole, 3-((dimethylamino)methyl)-1-phenyl- as an enzyme inhibitor for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the study of the biochemical and physiological effects of Indole, 3-((dimethylamino)methyl)-1-phenyl- could lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
Indole, 3-((dimethylamino)methyl)-1-phenyl- can be synthesized using various methods, including the Kabachnik-Fields reaction, Mannich reaction, and the Pictet-Spengler reaction. The Kabachnik-Fields reaction involves the reaction of an aldehyde or ketone with a primary amine and a phosphorous-containing reagent. The Mannich reaction involves the reaction of an aldehyde or ketone with a primary or secondary amine and formaldehyde. The Pictet-Spengler reaction involves the reaction of an indole with an aldehyde or ketone and a primary or secondary amine.
Wissenschaftliche Forschungsanwendungen
Indole, 3-((dimethylamino)methyl)-1-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, specifically in the synthesis of esters, amides, and peptides. Indole, 3-((dimethylamino)methyl)-1-phenyl- has also been studied for its potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Eigenschaften
CAS-Nummer |
109251-68-5 |
|---|---|
Produktname |
Indole, 3-((dimethylamino)methyl)-1-phenyl- |
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1-phenylindol-3-yl)methanamine |
InChI |
InChI=1S/C17H18N2/c1-18(2)12-14-13-19(15-8-4-3-5-9-15)17-11-7-6-10-16(14)17/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
YQRFNATTXLUGAO-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CC1=CN(C2=CC=CC=C21)C3=CC=CC=C3 |
Andere CAS-Nummern |
109251-68-5 |
Synonyme |
INDOLE, 3-((DIMETHYLAMINO)METHYL)-1-PHENYL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



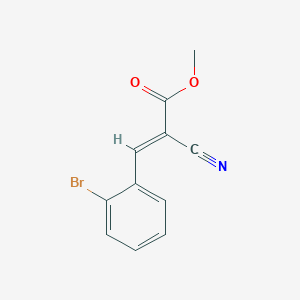

![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)
